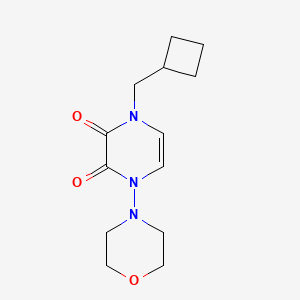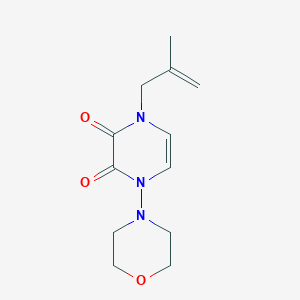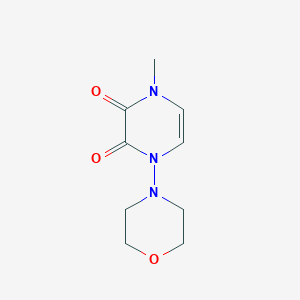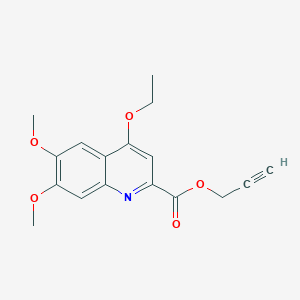
tert-butyl 4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate (TBPC) is a novel compound with a broad range of applications in the scientific and medical fields. TBPC has been studied for its potential use as a therapeutic agent, as an industrial catalyst, and as an imaging agent.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate is not yet fully understood. However, it is believed that this compound binds to proteins in the body and alters their activity. This binding may lead to changes in cell signaling pathways, and ultimately to changes in cell behavior. This could explain the observed effects of this compound on cancer cells and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and to reduce inflammation. It has also been shown to inhibit the formation of new blood vessels, which may be beneficial in the treatment of cancer. Additionally, this compound has been shown to reduce the expression of certain proteins involved in inflammation and cancer development.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate has several advantages for laboratory experiments. It is relatively easy to synthesize, and its effects can be studied in both cell culture and animal models. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. It is expensive to purchase, and its effects can vary depending on the concentration used.
Zukünftige Richtungen
There are many potential future directions for research on tert-butyl 4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate. One potential direction is to investigate its potential use as a therapeutic agent for cancer and other diseases. Additionally, further research could be conducted to develop more efficient synthesis methods for this compound. Other potential directions include investigating the mechanism of action of this compound, studying its effects on other diseases, and exploring its potential uses in industrial processes.
Synthesemethoden
Tert-butyl 4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate can be synthesized using a two-step process. The first step involves the condensation of 6-tert-butyl-2-methylpyrimidine-4-carbaldehyde with piperazine-1-carboxylic acid. This reaction produces the intermediate 6-tert-butyl-2-methylpyrimidin-4-yl piperazine-1-carboxylic acid. The second step involves the reaction of the intermediate with tert-butyl bromide to produce this compound.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate has been studied for its potential use as a therapeutic agent, as an industrial catalyst, and as an imaging agent. As a therapeutic agent, this compound has been studied for its potential to inhibit the growth of cancer cells and to reduce inflammation. As an industrial catalyst, this compound has been used in the synthesis of various compounds. As an imaging agent, this compound has been used to visualize tumors and other abnormalities in the body.
Eigenschaften
IUPAC Name |
tert-butyl 4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2/c1-13-19-14(17(2,3)4)12-15(20-13)21-8-10-22(11-9-21)16(23)24-18(5,6)7/h12H,8-11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGQUEYWLKUQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(propan-2-yl)-2-[5-(pyridine-3-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6461743.png)

![1-{1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461757.png)

![3-[(2,4-dimethylphenyl)methyl]-7-(4-methoxybenzoyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6461769.png)
![4-ethyl-2-{[(2-methoxyphenyl)methyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B6461790.png)


![1-(propan-2-yl)-2-{5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole](/img/structure/B6461812.png)
![1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B6461814.png)

![tert-butyl N-[(2E)-3-(methylcarbamoyl)prop-2-en-1-yl]carbamate](/img/structure/B6461841.png)
![2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methyl)-1,3-benzoxazole](/img/structure/B6461844.png)
![2-tert-butyl-N-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461852.png)